molecular formula C20H22N2O5 B12847527 ((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine

((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine

Cat. No.: B12847527
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-RHSMWYFYSA-N
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Description

((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine is a synthetic peptide derivative. It is composed of a benzyloxycarbonyl group attached to a D-phenylalanyl-D-alanine dipeptide. This compound is often used in peptide synthesis and as a protecting group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine typically involves the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl group. This is followed by coupling with D-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin.

Chemical Reactions Analysis

Types of Reactions

((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Benzyl chloroformate, mild base (e.g., sodium bicarbonate).

Major Products

    Hydrogenolysis: Removal of the benzyloxycarbonyl group yields the free amine derivative.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine involves its role as a protected peptide. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon removal of the protecting group, the free amine can participate in further coupling reactions to form longer peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine is unique due to its D-configuration amino acids, which can confer different biological properties compared to L-configuration peptides. This makes it valuable in studies of stereochemistry and peptide interactions .

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2R)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m1/s1

InChI Key

LEJTXQOVOPDGHS-RHSMWYFYSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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